molecular formula C14H23F3N2O2 B7051167 N-(4-hydroxycyclohexyl)-1-(2,2,2-trifluoroethyl)piperidine-4-carboxamide

N-(4-hydroxycyclohexyl)-1-(2,2,2-trifluoroethyl)piperidine-4-carboxamide

Cat. No.: B7051167
M. Wt: 308.34 g/mol
InChI Key: RJNMXIBPVMYMPU-UHFFFAOYSA-N
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Description

N-(4-hydroxycyclohexyl)-1-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is a synthetic compound with a unique structure that combines a piperidine ring, a cyclohexyl group, and a trifluoroethyl moiety

Properties

IUPAC Name

N-(4-hydroxycyclohexyl)-1-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23F3N2O2/c15-14(16,17)9-19-7-5-10(6-8-19)13(21)18-11-1-3-12(20)4-2-11/h10-12,20H,1-9H2,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNMXIBPVMYMPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2CCN(CC2)CC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxycyclohexyl)-1-(2,2,2-trifluoroethyl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced via a nucleophilic substitution reaction using a reagent like 2,2,2-trifluoroethyl bromide.

    Attachment of the Cyclohexyl Group: The cyclohexyl group is added through a Grignard reaction or a similar organometallic reaction.

    Hydroxylation: The hydroxyl group is introduced via an oxidation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.

    Amidation: The final step involves the formation of the carboxamide group through a reaction with a suitable amine and a carboxylic acid derivative.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and safety.

    Catalysis: Using catalysts to lower reaction temperatures and increase yields.

    Purification Techniques: Employing advanced purification methods such as crystallization, distillation, and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxycyclohexyl)-1-(2,2,2-trifluoroethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

    Hydrolysis: The carboxamide group can be hydrolyzed to a carboxylic acid and an amine.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiols.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

N-(4-hydroxycyclohexyl)-1-(2,2,2-trifluoroethyl)piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Pharmacology: Investigation of its biological activity and potential therapeutic effects.

    Materials Science: Use in the development of novel materials with specific properties, such as hydrophobicity or thermal stability.

    Biology: Study of its interactions with biological macromolecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of N-(4-hydroxycyclohexyl)-1-(2,2,2-trifluoroethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group may enhance its binding affinity and specificity, while the hydroxyl and carboxamide groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-hydroxycyclohexyl)-1-(2,2,2-trifluoroethyl)piperidine-4-carboxamide: can be compared with other piperidine derivatives, such as:

Uniqueness

The presence of the trifluoroethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its potential as a drug candidate or a functional material.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

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